molecular formula C24H29N5O2 B2359794 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine CAS No. 2199910-60-4

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine

Cat. No.: B2359794
CAS No.: 2199910-60-4
M. Wt: 419.529
InChI Key: DLHCEGCHWCUXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperidine ring, and a benzopyran ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple ring structures. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the triazolo[4,3-b]pyridazine ring could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazolo[4,3-b]pyridazine ring could potentially affect the compound’s density, thermal stability, and detonation performance .

Scientific Research Applications

Antihistaminic and Antiinflammatory Activities

The synthesis of triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines has demonstrated both antihistaminic activity and an inhibitory effect on eosinophil infiltration, which are critical for the treatment of allergic reactions and inflammation. Specifically, certain compounds within this category have shown potent antihistaminic activity without significantly blocking central H(1) receptors, making them potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Cardiovascular Agents

The compound has shown potential as a cardiovascular agent through the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. Among these compounds, some have exhibited promising coronary vasodilating and antihypertensive activities, indicating their potential use in treating cardiovascular diseases (Sato et al., 1980).

Molecular Docking and Antimicrobial Activity

Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards various target proteins, revealing moderate to good binding energies. These compounds have also exhibited antimicrobial and antioxidant activities, suggesting their potential in the development of new antimicrobial agents (Flefel et al., 2018).

Synthesis of Heterocyclic Compounds

Research into synthesizing new heterocyclic compounds containing pyridine moieties, including thieno[2,3-b]pyridines and triazolopyrimidines, has expanded the chemical space for potential pharmacological agents. These studies have contributed to the development of compounds with potential applications in various therapeutic areas (Mohamed et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential uses in various applications, such as in the development of new drugs or materials .

Properties

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-24(2,3)20-8-9-21-25-26-22(29(21)27-20)16-10-12-28(13-11-16)23(30)18-14-17-6-4-5-7-19(17)31-15-18/h4-9,16,18H,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHCEGCHWCUXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.